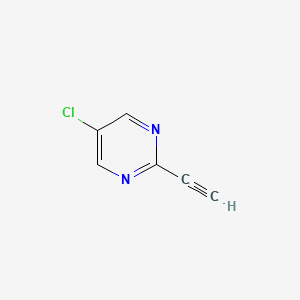

5-Chloro-2-ethynylpyrimidine

Description

5-Chloro-2-ethynylpyrimidine (CAS: 1196156-95-2) is a halogenated pyrimidine derivative featuring a chloro substituent at the 5-position and a terminal ethynyl group at the 2-position. Its molecular structure combines aromatic heterocyclic properties with the reactivity of an alkyne, making it valuable in synthetic chemistry and drug discovery. The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation and material science applications . Commercial availability is confirmed by suppliers like CymitQuimica and Combi-Blocks, with purity levels reaching 95% .

Properties

IUPAC Name |

5-chloro-2-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPMEHQKKDZOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856247 | |

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-95-2 | |

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethynylpyrimidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-chloropyrimidine.

Ethynylation: The ethynyl group is introduced at the 2-position of the pyrimidine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as trimethylsilylacetylene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethynylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Copper Iodide: Acts as a co-catalyst in Sonogashira coupling reactions.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

Substituted Pyrimidines: Formed through substitution reactions.

Coupled Products: Formed through coupling reactions, leading to more complex molecular structures.

Scientific Research Applications

5-Chloro-2-ethynylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Reactivity :

- The ethynyl group in 5-Chloro-2-ethynylpyrimidine provides a reactive handle for covalent modifications, unlike the methoxy or amine substituents in analogs. This makes it ideal for constructing molecular architectures via click chemistry .

- Electron-withdrawing groups (e.g., Cl, F) in 4-Chloro-5-fluoro-2-methoxypyrimidine enhance electrophilic substitution reactivity, whereas electron-donating groups (e.g., OCH₃, OCH₂Ph) in other analogs stabilize the ring for nucleophilic attacks .

Purity and Synthesis :

- This compound is synthesized at 95% purity, slightly lower than fluoro-methoxy analogs (97–98%), likely due to challenges in purifying alkynes .

- The cyclopropylamine derivative (CAS: 1289385-19-8) is supplied at 100% concentration, suggesting robust synthetic protocols for amine-functionalized pyrimidines .

Methoxy and benzyloxy substituents (e.g., in 4-Chloro-5-fluoro-2-methoxypyrimidine) improve solubility and binding affinity, making them common in antiviral and anticancer agents .

Commercial and Research Utility

- This compound is marketed by CymitQuimica in 1g and 250mg quantities, emphasizing its niche use in research-scale applications .

- Fluoro-chloro analogs (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) are available at higher purities (98%), reflecting their broader industrial adoption in API synthesis .

Biological Activity

5-Chloro-2-ethynylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrimidine ring substituted with a chloro group at the 5-position and an ethynyl group at the 2-position. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiviral Activity : In studies targeting SARS-CoV-2, derivatives of this compound demonstrated significant antiviral effects. For instance, compounds derived from this scaffold showed EC50 values of approximately 12 ± 6 μM against the Calu-3 cell line without cytotoxicity (CC50 > 50 μM) .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on human kinases. In high-throughput screening, it was identified as a potential inhibitor of several kinases relevant to cancer and other diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific targets within cellular pathways:

- Inhibition of Viral Replication : The compound's antiviral activity is thought to stem from its ability to inhibit viral enzymes critical for replication. For example, it has been shown to selectively inhibit the nsp14 enzyme of SARS-CoV-2 with an IC50 value of approximately 31 nM, indicating strong selectivity over human enzymes .

- Kinase Interaction : Studies have suggested that the compound interacts with various kinases, potentially modulating signaling pathways involved in cell proliferation and survival. The selectivity profile against specific kinases can influence therapeutic outcomes in diseases such as cancer .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target | EC50/IC50 Value | Comments |

|---|---|---|---|

| Antiviral | SARS-CoV-2 nsp14 | 31 nM | High selectivity over human RNMT |

| Kinase Inhibition | Various Human Kinases | Varies | Potential for cancer therapy |

| Cytotoxicity | Calu-3 Cell Line | CC50 > 50 μM | No observed cytotoxicity |

Case Studies

- Antiviral Efficacy : A recent study focused on the efficacy of this compound derivatives against SARS-CoV-2. The results indicated promising antiviral properties with minimal cytotoxic effects, suggesting potential for therapeutic development .

- Kinase Selectivity : Another study evaluated the selectivity of various analogs derived from the pyrimidine scaffold against human kinases. Compounds were assessed for their ability to inhibit kinases associated with cancer progression, demonstrating a favorable selectivity profile that could minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.